3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0972219
InChI: InChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22)
SMILES: C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4
Molecular Formula: C18H22N6O2
Molecular Weight: 354.4 g/mol

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

CAS No.:

Cat. No.: VC0972219

Molecular Formula: C18H22N6O2

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid -

Specification

Molecular Formula C18H22N6O2
Molecular Weight 354.4 g/mol
IUPAC Name 3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C18H22N6O2/c25-15(26)13-6-5-7-14(12-13)19-16-20-17(23-8-1-2-9-23)22-18(21-16)24-10-3-4-11-24/h5-7,12H,1-4,8-11H2,(H,25,26)(H,19,20,21,22)
Standard InChI Key JYMBLVQYYLEMDD-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4
Canonical SMILES C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(=O)O)N4CCCC4

Introduction

3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a synthetic organic compound that belongs to the class of triazine derivatives. It features a benzoic acid moiety linked to a triazine ring, which is further substituted with two pyrrolidinyl groups. This compound is of interest in scientific research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Molecular Data

  • Chemical Name: 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

  • CAS No.: 421580-98-5

  • Molecular Formula: C18H22N6O2

  • Molecular Weight: 354.41 g/mol

Synthesis and Preparation

The synthesis of 3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid likely involves multi-step reactions starting from triazine precursors. Common synthetic routes for triazine derivatives often include nucleophilic substitution reactions, where the triazine ring is modified with various functional groups. The incorporation of the benzoic acid moiety may involve coupling reactions or direct amination steps.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS No.
3-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acidC18H22N6O2354.41 g/mol421580-98-5
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride---
3-[5-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoic acidC23H25N7O3447.49 g/mol381208-56-6

This table highlights the structural diversity within triazine derivatives, each with unique chemical properties and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator